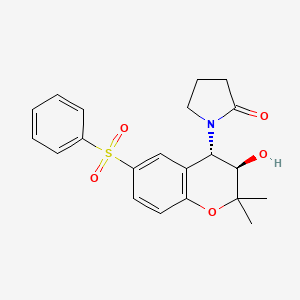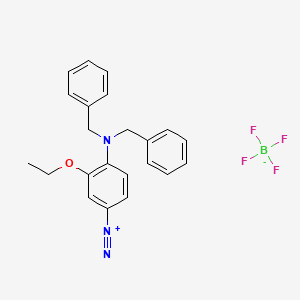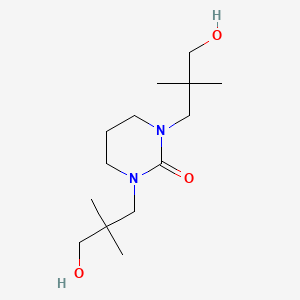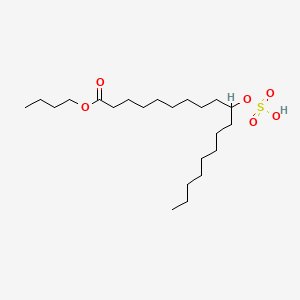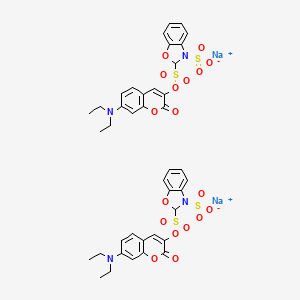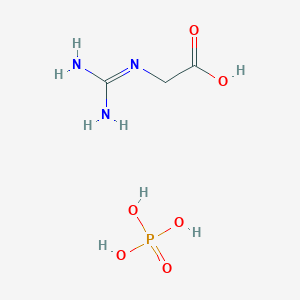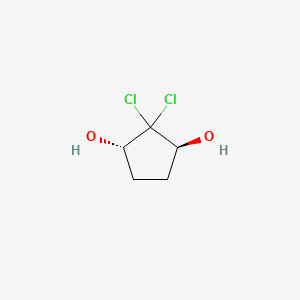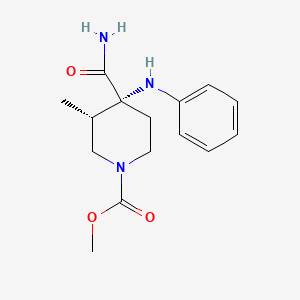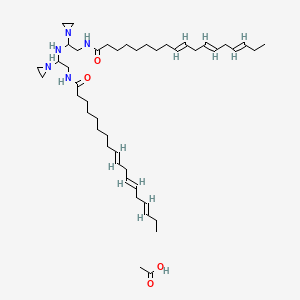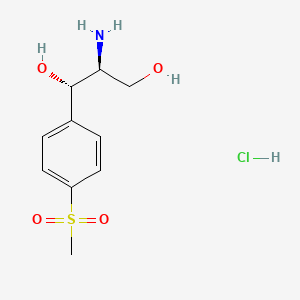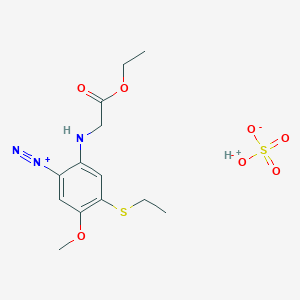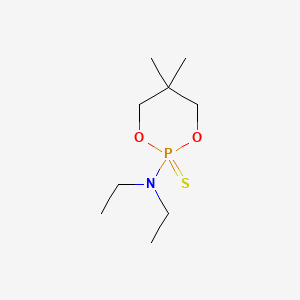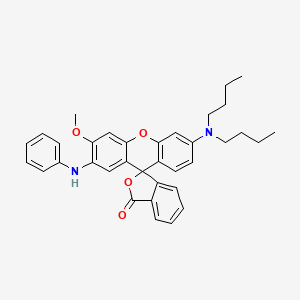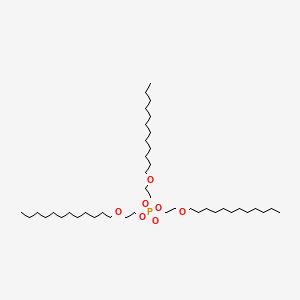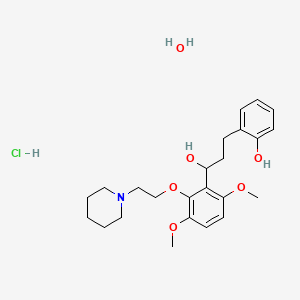
Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-2-hydroxy-, hydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-2-hydroxy-, hydrochloride, hydrate: is a complex organic compound with a unique structure that includes a benzene ring, a propanol group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-2-hydroxy-, hydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This reaction can convert the compound into alcohols or amines.
Substitution: This reaction can involve the replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-2-hydroxy-, hydrochloride, hydrate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-2-hydroxy-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Benzenepropanol, alpha-(3,6-dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxy-
- Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluoro-
- Benzenepropanol, alpha-(3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-methyl .
Uniqueness
Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
88770-60-9 |
|---|---|
Molecular Formula |
C24H36ClNO6 |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
2-[3-[3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;hydrate;hydrochloride |
InChI |
InChI=1S/C24H33NO5.ClH.H2O/c1-28-21-12-13-22(29-2)24(30-17-16-25-14-6-3-7-15-25)23(21)20(27)11-10-18-8-4-5-9-19(18)26;;/h4-5,8-9,12-13,20,26-27H,3,6-7,10-11,14-17H2,1-2H3;1H;1H2 |
InChI Key |
DGXBMSJIKZAJRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC=CC=C3O)O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


